molecular formula C12H32O3Si3 B8581207 Trimethylsilyl ether of glycerol

Trimethylsilyl ether of glycerol

Cat. No.: B8581207
M. Wt: 308.64 g/mol
InChI Key: JQUGYGVCECHKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylsilyl ether of glycerol is a useful research compound. Its molecular formula is C12H32O3Si3 and its molecular weight is 308.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Building Block in Synthesis

Trimethylsilyl ether of glycerol serves as a key building block in organic synthesis. It is utilized in the protection of hydroxyl groups during multi-step synthetic processes. For example, in the synthesis of glycosylation reactions, the trimethylsilyl ether protects hydroxyl groups, allowing for selective reactions without interference from unprotected alcohols . This method enhances the efficiency and yield of complex organic compounds.

Case Study: Synthesis of Glycerol Teichoic Acids

In a study focused on synthesizing glycerol teichoic acids, trimethylsilyl ether was employed to protect hydroxyl groups during various reaction steps. The use of this derivative resulted in high yields and selectivity in subsequent reactions, demonstrating its effectiveness as a protective group .

Biochemical Applications

Role in Lipid Analysis

Glycerol trimethylsilyl ether derivatives are crucial for analyzing lipid compositions in biological samples. The conversion of lipids into their silylated forms allows for improved volatility and thermal stability during gas chromatography-mass spectrometry (GC-MS) analysis. This application is particularly relevant in studying complex lipid mixtures found in marine organisms .

Table 2: Applications in Lipid Analysis

ApplicationMethodologyOutcome
Lipid CompositionGC-MS with silylationEnhanced detection sensitivity
Isomer SeparationGas chromatographyClear differentiation of isomers

Industrial Applications

Use in Animal Feedstuff Production

Recent innovations have explored the use of glycerol-derived materials, including trimethylsilyl ether derivatives, as additives in animal feedstuff production. This application addresses issues related to glycerol by-products from biodiesel production, providing an energy-efficient method to utilize these materials . The incorporation of these compounds can enhance nutritional profiles and improve feed quality.

Properties

Molecular Formula

C12H32O3Si3

Molecular Weight

308.64 g/mol

IUPAC Name

1,3-bis(trimethylsilyloxy)propan-2-yloxy-trimethylsilane

InChI

InChI=1S/C12H32O3Si3/c1-16(2,3)13-10-12(15-18(7,8)9)11-14-17(4,5)6/h12H,10-11H2,1-9H3

InChI Key

JQUGYGVCECHKBA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC(CO[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 mole of glycerol, 4 moles of trimethylchlorosilane and 0.003 moles of trimethylbenzyl ammonium chloride were reacted at the reflux temperature (54°-102° C.) as in Example 1. Excess silylating agent was distilled off after termination of the reaction. The catalyst was filtered off when the reaction mixture was cold.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
4 mol
Type
reactant
Reaction Step One
Quantity
0.003 mol
Type
catalyst
Reaction Step One

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